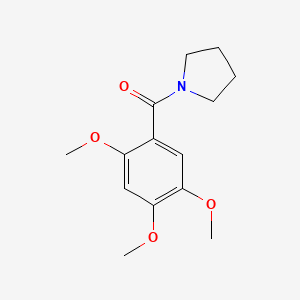

1-(2,4,5-trimethoxybenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl-(2,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-11-9-13(19-3)12(18-2)8-10(11)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHMNXLFCCVFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N2CCCC2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 2,4,5 Trimethoxybenzoyl Pyrrolidine and Its Analogs

Established Synthetic Routes to the Pyrrolidine (B122466) Core

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif. tandfonline.com Its synthesis can be achieved through a variety of established methods, many of which have been refined to offer high yields and stereocontrol.

One of the most powerful and versatile approaches is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.orgnih.gov This method allows for the direct construction of the pyrrolidine ring with the potential to create multiple stereocenters in a single, atom-economical step. acs.org Azomethine ylides can be generated in situ from various precursors, such as the condensation of an aldehyde with a secondary amine or the opening of an aziridine (B145994) ring. acs.org

Multicomponent reactions (MCRs) also provide an efficient pathway to polysubstituted pyrrolidines. tandfonline.com For instance, a one-pot, three-component reaction involving an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly functionalized pyrrolidine-2-carboxylates. tandfonline.com Other MCR strategies include catalyst-free reactions and those employing ultrasound or microwave irradiation to accelerate the synthesis. tandfonline.com

Intramolecular amination of C-H bonds offers another direct route to the pyrrolidine core. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines is a notable example, featuring low catalyst loading and predictable selectivity. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of remote unactivated C(sp³)–H bonds provides a mild and effective method for pyrrolidine synthesis with excellent regio- and chemoselectivity. organic-chemistry.org

The choice of synthetic route to the pyrrolidine core often depends on the desired substitution pattern and stereochemistry of the final product.

Acylation and Derivatization Strategies for the 2,4,5-Trimethoxybenzoyl Moiety

The introduction of the 2,4,5-trimethoxybenzoyl group onto the pyrrolidine nitrogen is typically achieved through an acylation reaction . This involves the reaction of pyrrolidine (or a substituted derivative) with an activated form of 2,4,5-trimethoxybenzoic acid, most commonly 2,4,5-trimethoxybenzoyl chloride . nih.govnih.gov

The synthesis of the acyl chloride itself is a straightforward process. 2,4,5-Trimethoxybenzoic acid can be treated with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the corresponding acyl chloride.

The acylation reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). nih.govnih.gov The reaction is typically performed in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), or dichloromethane (B109758) (CH₂Cl₂). nih.gov

For example, the N-acylation of meso-octamethylcalix tandfonline.compyrrolidino tandfonline.compyrrole (B145914) with 4-methoxybenzoyl chloride was successfully achieved using potassium carbonate as the base in a mixture of THF and ACN. nih.gov A similar strategy can be applied for the synthesis of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine.

Multi-Step Synthesis Approaches for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine

The synthesis of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, especially when starting from precursors that are not commercially available, often requires a multi-step approach. youtube.comlibretexts.org Retrosynthetic analysis is a key strategy for planning such syntheses, which involves breaking down the target molecule into simpler, more readily available starting materials. youtube.com

A plausible multi-step synthesis of the target compound could involve the initial synthesis of the pyrrolidine ring if a specific substitution pattern is required, followed by the acylation step.

Protection-Deprotection Strategies in Pyrrolidine Acylation

In cases where the pyrrolidine ring contains other reactive functional groups, such as a hydroxyl group, a protection-deprotection strategy is crucial to ensure selective N-acylation. tubitak.gov.trresearchgate.net For instance, in the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, the secondary amine of the starting material, 2-(2-hydroxyethyl)pyrrolidine, was first protected with a benzyl (B1604629) chlorocarbonate (Cbz) group. tubitak.gov.trresearchgate.net This prevents the amine from reacting during the subsequent O-acylation of the hydroxyl group.

After the desired acylation is complete, the protecting group is removed. The choice of protecting group is critical, as it must be stable under the acylation conditions but easily removable without affecting the newly formed amide bond. wiley-vch.de Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Cbz group, for example, can be removed by catalytic hydrogenation, which is generally mild enough to not cleave the amide linkage. wiley-vch.de

In the context of pyrrole synthesis, N-alkoxycarbonyl groups like N-Troc (2,2,2-trichloroethoxycarbonyl) have been shown to be effective for directing acylation and can be deprotected under specific conditions. nih.govacs.org

One-Pot Synthetic Procedures for Pyrrolidine Derivatives

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and sustainability. mdpi.comrsc.orgresearchgate.netrsc.org Several one-pot procedures for the synthesis of pyrrolidine derivatives have been developed.

For example, a facile tandem protocol has been described to construct piperidines and pyrrolidines from halogenated amides, integrating amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot. mdpi.com Another example is the one-pot, three-component synthesis of spirooxindole-pyrrolidine derivatives via a 1,3-dipolar cycloaddition reaction. rsc.org

While a specific one-pot synthesis for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine is not explicitly detailed in the literature, the principles of one-pot reactions could be applied to streamline its synthesis. This could potentially involve the in-situ formation of the acyl chloride followed by immediate reaction with pyrrolidine.

Chemo- and Regioselectivity Considerations in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like substituted pyrrolidines. mdpi.comnih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the acylation of pyrrolidine, chemoselectivity is generally high for the reaction at the nitrogen atom due to its high nucleophilicity. However, if other nucleophilic groups are present, such as hydroxyls, protection strategies become essential to ensure the desired outcome.

Regioselectivity becomes a major consideration when the pyrrolidine ring or the benzoyl moiety is unsymmetrically substituted. For example, in the [3+2] cycloaddition reactions to form the pyrrolidine ring, the regioselectivity of the addition of the azomethine ylide to the dipolarophile can be influenced by electronic and steric factors of the substituents. nih.gov In some cases, a mixture of regioisomers may be formed. nih.gov Careful control of reaction conditions and the choice of substrates and catalysts are necessary to achieve the desired regiochemical outcome.

Analytical Techniques for Reaction Monitoring and Compound Characterization in Synthesis

A suite of analytical techniques is indispensable for monitoring the progress of the synthesis and for the unambiguous characterization of the final product, 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, and its intermediates. tubitak.gov.trresearchgate.netamanote.comijper.orgojp.gov

Table 1: Analytical Techniques in the Synthesis of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine

| Technique | Application | Key Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of starting materials, intermediates, and the final product. | ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. tubitak.gov.trnih.gov¹³C NMR: Shows the number of different types of carbon atoms in the molecule. tubitak.gov.trnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides the molecular weight of the compound, confirming its identity. The fragmentation pattern can offer clues about the structure. tubitak.gov.trijper.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Used to identify the presence of key functional groups such as the amide carbonyl (C=O) stretch, C-N bonds, and aromatic C-H bonds. tubitak.gov.trnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in a mixture. | Useful for monitoring reaction progress by separating and identifying reactants, products, and byproducts. It can also be used to assess the purity of the final product. tubitak.gov.tramanote.comojp.gov |

For instance, in the synthesis of a related compound, 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, GC-MS was used to control some steps of the synthesis, while ¹H NMR, ¹³C NMR, and IR spectroscopy were used for the final identification of the compounds. tubitak.gov.tr The IR spectrum would be expected to show a characteristic amide carbonyl absorption band. The ¹H NMR spectrum would display signals corresponding to the protons on the pyrrolidine ring and the 2,4,5-trimethoxyphenyl group, with specific chemical shifts and coupling patterns. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. Mass spectrometry would confirm the molecular weight of the target compound.

Structural Aspects and Conformational Analysis of 1 2,4,5 Trimethoxybenzoyl Pyrrolidine

Stereochemical Considerations in Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a five-membered saturated heterocycle that is a common feature in numerous natural products and synthetic compounds. researchgate.netbeilstein-journals.org Its structure is inherently three-dimensional, with the non-planar nature of the ring leading to different conformational isomers. The stereochemistry of substituents on the pyrrolidine ring plays a critical role in determining its preferred conformation and, consequently, its biological activity. nih.gov The puckering of the pyrrolidine ring can be significantly influenced by the stereoelectronic effects of its substituents. beilstein-journals.orgnih.gov

The nitrogen atom in the pyrrolidine ring adds another layer of stereochemical complexity. The barrier to nitrogen inversion can be influenced by the nature of the N-substituent. In the case of N-acylpyrrolidines, such as 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, the amide bond introduces a significant rotational barrier, leading to the existence of cis and trans conformers with respect to the C-N bond.

Conformational Preferences of the Pyrrolidine Ring System

The pyrrolidine ring is not flat and adopts puckered conformations to relieve torsional strain. The most common conformations are the "envelope" (or C_s symmetry) and "twist" (or C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The puckering of the pyrrolidine ring is often described by a pseudorotational circuit. For proline, a well-studied pyrrolidine derivative, the two predominant pucker modes are Cγ-exo and Cγ-endo envelope conformers. nih.gov The relative stability of these conformers is influenced by the substituents on the ring. For instance, electronegative substituents at the 4-position can favor specific puckering modes. nih.gov While specific experimental data for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine is not available, it is expected that the pyrrolidine ring would exist in a dynamic equilibrium between various envelope and twist conformations. Computational studies on related N-substituted pyrrolidines have shown that multiple conformers can be significantly populated at room temperature. researchgate.netresearchgate.net

Crystallographic Insights into 1-(2,4,5-trimethoxybenzoyl)pyrrolidine and Related Structures

As of this writing, a crystal structure for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine has not been deposited in the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, analysis of crystal structures of related N-acylpyrrolidine derivatives provides valuable insights into the likely solid-state conformation.

For example, the crystal structure of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (B3023160) reveals that the pyrrolidine ring adopts a shallow envelope conformation. nih.gov In other related structures, the degree of pyramidalization at the nitrogen atom and the twist of the N-acyl group relative to the pyrrolidine ring are key conformational parameters. It is reasonable to predict that in the solid state, 1-(2,4,5-trimethoxybenzoyl)pyrrolidine would adopt a conformation that minimizes steric interactions between the bulky trimethoxybenzoyl group and the pyrrolidine ring, likely involving a significant twist out of planarity.

Below is a table summarizing key crystallographic parameters for a related compound, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, which can serve as a reference for understanding the potential solid-state structure of the title compound.

| Parameter | Value |

| Compound Name | 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione |

| Formula | C₁₁H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3684 (7) |

| b (Å) | 6.6146 (4) |

| c (Å) | 16.0720 (11) |

| β (˚) | 99.939 (4) |

| Volume (ų) | 981.01 (12) |

| Data for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. nih.gov |

Structure Activity Relationship Sar Studies of 1 2,4,5 Trimethoxybenzoyl Pyrrolidine and Its Derivatives

Systematic Modifications of the Pyrrolidine (B122466) Scaffold

The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a versatile scaffold in medicinal chemistry. nih.govnih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly influence binding to biological targets. nih.gov SAR studies on pyrrolidine-containing molecules have demonstrated that modifications to this ring are a critical component of optimizing biological activity. nih.gov

The basicity of the pyrrolidine nitrogen is a key property that can be modulated by substituents on the ring. nih.gov Introducing electron-withdrawing or electron-donating groups at various positions can alter the pKa of the nitrogen atom, which may affect its ability to form hydrogen bonds or ionic interactions within a receptor binding pocket. For instance, studies on pyrrolidine organocatalysts have shown that charged substituents have a strong effect on the scaffold's basicity. nih.gov

Furthermore, the stereochemistry of substituents on the pyrrolidine ring is paramount. The spatial arrangement of functional groups can lead to different biological profiles due to distinct binding modes with enantioselective proteins. nih.gov Research on various pyrrolidine derivatives has shown that altering stereochemistry can have a significant impact on inhibitory properties. nih.gov Depending on the target, locking the ring into a specific conformation through appropriate substitution can enhance pharmacological efficacy. nih.gov In many cases, even minor changes, such as the addition or removal of substituents on the pyrrolidine ring, can lead to a significant loss or gain of activity, highlighting the scaffold's sensitivity to structural modifications. nih.govnih.gov

The following table summarizes the general effects of systematic modifications to the pyrrolidine scaffold based on established SAR principles for related compounds.

| Modification Type | Position on Pyrrolidine Ring | General Effect on Activity | Rationale |

| Introduction of Alkyl Groups | C2, C3, C4, C5 | Variable | Can increase lipophilicity and van der Waals interactions, but may also introduce steric hindrance. |

| Introduction of Polar Groups (-OH, -NH2) | C3, C4 | Often Favorable | Can introduce new hydrogen bonding interactions with the target protein. |

| Stereochemical Inversion | Any chiral center | Significant Change | Alters the 3D orientation of substituents, affecting the fit within the binding pocket. nih.govnih.gov |

| Ring Puckering Modification | C4 substitution | Influences Conformation | Substituents at C4 can affect the ring's pucker, thereby influencing the spatial disposition of other parts of the molecule. nih.gov |

Exploration of Substituents on the Trimethoxybenzoyl Group

The 2,4,5-trimethoxybenzoyl moiety is a critical component of the molecule, often acting as a key recognition element for the biological target. The number, position, and nature of the methoxy (B1213986) groups on the phenyl ring are pivotal for activity.

Research on analogous compounds, such as 2,4,5-trimethoxy chalcones, has shown that the substitution pattern on the aromatic rings is a determining factor for biological effects like anticancer and antioxidant activities. nih.govresearchgate.net In many classes of biologically active compounds, the 3,4,5-trimethoxyphenyl group is a well-established pharmacophore that contributes significantly to potency, particularly in anticancer agents that target tubulin. nih.govnih.gov

For 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, modifications to this group would explore:

Positional Isomerism of Methoxy Groups: Moving the methoxy groups to other positions on the phenyl ring (e.g., 3,4,5- or 2,3,4-) would likely alter the electronic distribution and steric profile, leading to significant changes in activity. Studies on other scaffolds have shown that even a shift of a single substituent on the phenyl ring can greatly improve functional activity. nih.gov

Replacement of Methoxy Groups: Substituting one or more methoxy groups with other functionalities, such as hydroxyl (-OH), ethoxy (-OEt), or halogens (-F, -Cl), would probe the importance of hydrogen bond donating/accepting capabilities and lipophilicity. For example, replacing a methoxy group with a hydroxyl group could introduce a new hydrogen bond donor, potentially enhancing binding affinity. Conversely, replacing it with a more lipophilic group could improve membrane permeability.

Introduction of Additional Substituents: Adding other small groups to the remaining open position on the phenyl ring (C6) could explore further steric and electronic effects. However, in many related structures, additional substituents on the phenyl ring have been found to be detrimental to activity. researchgate.net

The table below outlines potential modifications to the trimethoxybenzoyl group and their predicted impact based on SAR studies of related compounds.

| Modification | Rationale | Predicted Impact on Activity |

| Shift to 3,4,5-trimethoxy | This is a common motif in potent bioactive molecules. nih.govnih.gov | Potentially increased activity, depending on the target's specific requirements. |

| Demethylation (e.g., to di-methoxy, mono-hydroxy) | Introduces hydrogen bond donor capacity. | Variable; could increase or decrease activity based on the binding site's polarity. |

| Replacement with Halogens (F, Cl) | Alters electronic properties and lipophilicity. | Likely to decrease activity if methoxy groups are critical for binding, but could enhance activity if specific electronic interactions are favored. |

| Bioisosteric Replacement | Replacing a methoxy group with a bioisostere like an ethyl or amino group. | Unpredictable without specific target information; aims to retain activity while potentially improving other properties. |

Impact of Linker and Ring Expansion Variations on Biological Activities

The amide carbonyl group serves as the linker connecting the pyrrolidine scaffold and the trimethoxybenzoyl group. This linker is not merely a spacer; its rigidity and hydrogen-bonding capacity are often crucial for maintaining the optimal orientation of the two main structural components.

Variations to this linker could include:

Linker Reversal: Synthesizing the reverse amide to alter the direction of the hydrogen bond donor (N-H) and acceptor (C=O) groups.

Linker Homologation: Inserting a methylene (B1212753) (-CH2-) group between the carbonyl and the pyrrolidine ring to increase the distance and flexibility between the two ends of the molecule. nih.govnih.gov

Replacement with other functionalities: Substituting the amide with other groups like an ester, a sulfonamide, or a simple alkyl chain would drastically change the chemical properties, including stability, flexibility, and hydrogen bonding potential. In some analogous series, introducing a different linker, such as an amino linkage, has led to compounds with improved properties. nih.gov

Ring expansion of the pyrrolidine scaffold to a six-membered piperidine (B6355638) ring is another important modification. This change would alter the bond angles and conformational flexibility of the heterocyclic ring, which could lead to a different spatial presentation of the entire molecule. While the pyrrolidine ring offers a certain degree of conformational restriction, a piperidine ring can adopt well-defined chair and boat conformations, which would present the rest of the molecule to the target in a different manner. The impact of such a change is highly dependent on the specific topology of the target's binding site.

| Modification | Structural Change | Potential Impact on Activity |

| Linker Homologation | Increased distance/flexibility. | Often detrimental if a specific, rigid conformation is required for binding. nih.govnih.gov |

| Linker Replacement (e.g., with an ester) | Changes hydrogen bonding pattern and chemical stability. | Significant change in activity; likely a decrease if the amide bond is a key interaction point. |

| Ring Expansion (Pyrrolidine to Piperidine) | Increased ring size and altered conformation. | Highly unpredictable; could improve or abolish activity by changing the fit within the binding site. |

Key Pharmacophoric Elements for Target Interactions

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govsemanticscholar.org For 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, a putative pharmacophore can be derived by analyzing its structural components.

The key pharmacophoric features likely include:

Aromatic/Hydrophobic Region: The trimethoxyphenyl ring serves as a crucial aromatic and hydrophobic feature, likely engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. semanticscholar.org

Hydrogen Bond Acceptors: The three methoxy oxygen atoms and the carbonyl oxygen of the amide linker are strong hydrogen bond acceptors. semanticscholar.org These features are likely to form critical hydrogen bonds with donor groups (e.g., -NH or -OH) on the protein target. The specific pattern of these acceptors is determined by the 2,4,5-substitution.

Hydrophobic/Aliphatic Group: The saturated pyrrolidine ring provides a distinct hydrophobic/aliphatic feature that can fit into a corresponding hydrophobic pocket on the target.

Spatial Arrangement: The relative 3D orientation of the aromatic plane, the hydrogen bond acceptors, and the hydrophobic pyrrolidine ring is critical. The amide linker constrains this geometry, and the non-planar nature of the pyrrolidine ring further defines the spatial presentation of these elements. nih.gov

A typical pharmacophore model would represent these features as spheres in 3D space, defining the ideal locations for interaction with a biological receptor. nih.gov Such models are invaluable for virtual screening of compound libraries to find new molecules with similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For a series of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine analogs, a QSAR model could predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. nih.govresearchgate.net

Developing a QSAR model involves several steps:

Data Set Preparation: A series of analogs would be synthesized and their biological activity (e.g., IC50) measured. This data set is then typically divided into a training set to build the model and a test set to validate it. frontiersin.org

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Describe atomic connectivity and molecular shape.

Electronic descriptors: Quantify charge distribution, dipole moment, and polarizability.

Steric descriptors: Relate to the volume and surface area of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). chemmethod.comfrontiersin.org

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set. chemmethod.comnih.gov A robust model will have high correlation coefficients (R²) and predictive validation scores (Q²). nih.govnih.gov

For analogs of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, a QSAR model could reveal, for example, that activity is positively correlated with certain electronic features on the benzoyl ring and negatively correlated with the steric bulk at a specific position on the pyrrolidine ring. The graphical output of 3D-QSAR models, such as CoMFA or CoMSIA, can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for drug design. researchgate.net

Mechanistic Investigations of Biological Activities in Research Models

Anti-proliferative and Cytotoxic Activities in In Vitro Cell Models

The anti-proliferative activity of compounds structurally related to 1-(2,4,5-trimethoxybenzoyl)pyrrolidine has been evaluated across a diverse panel of human cancer cell lines. The core 3,4,5-trimethoxyphenyl moiety is a crucial structural feature found in many potent inhibitors of tubulin polymerization. nih.govmdpi.com Derivatives incorporating this group, such as those with a 1,2,4-triazole (B32235) ring system attached to the benzoyl group, have demonstrated significant cytotoxic effects. nih.govnih.govnih.gov

These compounds exhibit a broad spectrum of activity, inhibiting the growth of both solid tumor and leukemic cell lines. nih.gov For instance, a series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles showed potent antiproliferative activities, with some derivatives displaying IC50 values in the sub-micromolar range against selected cancer cells. nih.gov Notably, certain molecules within this class showed preferential inhibition of leukemic cell lines, such as Jurkat and RS4;11, with IC50 values being 2- to 100-fold lower than those for solid tumor cell lines like HeLa, HT-29, and MCF-7. nih.gov

The cytotoxic efficacy is influenced by the specific chemical substitutions on the core scaffold. For example, in one study, derivatives with p-Me, m,p-diMe, and p-Et phenyl groups on a 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole scaffold were among the most effective at inhibiting cancer cell growth. nih.gov Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung epithelial cells. mdpi.comresearchgate.net

The table below summarizes the inhibitory concentrations (IC50) of various compounds containing the trimethoxybenzoyl moiety against several human cancer cell lines, illustrating the potent anti-proliferative effects.

| Compound Type | Cell Line | IC50 (µM) |

| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazole derivative (5k ) | Jurkat (Leukemia) | < 1 |

| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazole derivative (5k ) | RS4;11 (Leukemia) | < 1 |

| 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivative (3c ) | HeLa (Cervical) | 0.030 - 0.043 |

| 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivative (3h ) | A549 (Lung) | 0.160 - 0.240 |

| 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivative (3f ) | HT-29 (Colon) | 0.067 - 0.160 |

| 2-aryl-4-(3,4,5-trimethoxybenzoyl)-5-substituted-1,2,3-triazole derivative (5g ) | SGC-7901 (Gastric) | 0.084 - 0.221 |

A hallmark of compounds containing the 1-(trimethoxybenzoyl) moiety that target tubulin is their ability to disrupt the cell cycle, leading to an accumulation of cells in the G2/M phase. nih.govnih.gov This effect is a direct consequence of the disruption of the mitotic spindle, which prevents cells from completing mitosis and progressing into the G1 phase. nih.gov

Studies on various cancer cell lines, including HeLa, A549, and SGC-7901, have consistently shown that treatment with these compounds leads to a significant increase in the population of cells in the G2/M phase. nih.govmdpi.com For example, a potent 2-anilino triazolopyrimidine derivative containing the 7-(3',4',5'-trimethoxyphenyl) pharmacophore was found to block treated HeLa cells in the G2/M phase of the cell cycle. Similarly, a 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-1,2,3-triazole derivative induced cell cycle arrest at the G2/M phase in SGC-7901 cells. nih.gov This G2/M arrest is a characteristic feature of agents that interfere with microtubule dynamics. nih.govmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net

The arrest in the G2/M phase is often dose-dependent. mdpi.comfrontiersin.org The mechanism involves the downregulation of key mitotic regulatory proteins. For instance, treatment with such compounds can lead to a decrease in the levels of the CDK1/Cyclin-B complex, which is essential for entry into mitosis. mdpi.com The prolonged arrest at this checkpoint can ultimately trigger apoptotic cell death.

Following cell cycle arrest, compounds based on the trimethoxybenzoyl scaffold induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism contributing to their cytotoxic effects. This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

A critical step in this pathway is the activation of a cascade of enzymes known as caspases. researchgate.netmdpi.com Research has shown that treatment with these compounds leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. The activation of caspase-3/7 is a central event in the apoptotic process, leading to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP cleavage is a well-established marker of apoptosis. nih.gov

The involvement of the mitochondrial pathway is further supported by observations of mitochondrial depolarization in treated cells. The disruption of the mitochondrial membrane potential is a key event that leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade. nih.gov The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also often dysregulated, further promoting cell death. nih.gov

Molecular Target Identification and Engagement

The primary molecular target of many cytotoxic compounds featuring the 1-(trimethoxybenzoyl)pyrrolidine and related scaffolds is tubulin. nih.govnih.govnih.govnih.gov These molecules act as potent inhibitors of tubulin polymerization, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.govnih.govmdpi.comnih.govmdpi.com Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov

By binding to tubulin, these agents prevent the formation of microtubules. nih.gov In vitro tubulin polymerization assays have demonstrated that these compounds can reduce the rate and extent of microtubule assembly. nih.govmdpi.com For example, a 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazole derivative was found to strongly inhibit tubulin assembly with an IC50 value of 0.66 µM, which was more potent than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) in the same experiment. nih.gov This inhibition of tubulin polymerization leads to the disassembly of the mitotic spindle, which is crucial for chromosome segregation during mitosis. nih.gov The disruption of these vital microtubule dynamics ultimately triggers mitotic arrest and subsequent apoptosis. nih.govnih.gov

Detailed binding studies and computational modeling have revealed that these trimethoxybenzoyl-containing compounds interact with tubulin at the colchicine (B1669291) binding site, located on the β-tubulin subunit at the interface between the α- and β-tubulin heterodimers. mdpi.comnih.govdrugbank.comnih.govsemanticscholar.org The 3,4,5-trimethoxyphenyl ring is a key pharmacophore that fits into a hydrophobic pocket within this site, a feature shared by many natural and synthetic colchicine site inhibitors, including colchicine and combretastatin A-4. nih.govnih.gov

Competitive binding assays have shown that these compounds can effectively displace [3H]colchicine from its binding site on tubulin, confirming their interaction at this specific location. mdpi.com For instance, a potent 2-anilino triazolopyrimidine derivative strongly inhibited the binding of colchicine to tubulin, with a 72% inhibition observed. mdpi.com X-ray crystallography studies of related compounds in complex with tubulin have provided high-resolution structural details of this interaction, confirming direct binding at the colchicine site. nih.gov Molecular modeling studies also consistently predict that these molecules dock favorably within the colchicine binding pocket, explaining their potent inhibitory effect on tubulin polymerization. nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Comparison with Known Tubulin Inhibitors

The compound 1-(2,4,5-trimethoxybenzoyl)pyrrolidine and its analogs, which feature a 3,4,5-trimethoxyphenyl group, are recognized for their interaction with tubulin at the colchicine binding site. mdpi.com This interaction disrupts microtubule dynamics, a mechanism shared with several well-established tubulin inhibitors. nih.govnih.gov

Compounds with the 3,4,5-trimethoxyphenyl moiety have demonstrated potent inhibition of tubulin polymerization, with some derivatives showing activity comparable to or even exceeding that of Combretastatin A-4 (CA-4). nih.govnih.gov For instance, a novel series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles showed strong antiproliferative activity, and a leading compound from this series, 5k, inhibited tubulin assembly with an IC50 value of 0.66 μM, which was more potent than CA-4 (IC50 = 1.3 μM) in the same experimental setup. nih.gov Similarly, other derivatives have been designed as cis-restricted analogs of CA-4, effectively inhibiting tubulin polymerization. nih.gov

The activity of these compounds is often compared to colchicine, another prominent tubulin inhibitor that binds to the same site. mdpi.comnih.gov The 3,4,5-trimethoxyphenyl group is a key pharmacophore that contributes to the binding affinity and subsequent biological effects, such as mitotic arrest and apoptosis. mdpi.comnih.gov

Interactive Table: Comparison of Tubulin Polymerization Inhibition

| Compound/Analog Type | IC50 (Tubulin Polymerization) | Reference Compound | Reference Compound IC50 | Source |

|---|---|---|---|---|

| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazole (5k) | 0.66 µM | Combretastatin A-4 (CA-4) | 1.3 µM | nih.gov |

| 4,5-biarylated-2-aminoimidazole CA-4 analogue (Compound 20) | 1.6 µM | Not specified | Not specified | mdpi.com |

Enzyme Inhibition Studies

Research into the enzymatic inhibition profile of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine and related structures has revealed activity against several enzyme families.

Carbonic Anhydrases: Derivatives containing the 3,4,5-trimethoxyphenyl moiety have been investigated as inhibitors of human carbonic anhydrases (hCAs). nih.gov Specifically, pyrrole (B145914) and indole (B1671886) derivatives with a 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide structure have shown potent inhibition of hCA isoforms, particularly hCA XII, with Ki values in the nanomolar range. nih.gov This inhibition is considered a key part of their potential multi-target anti-inflammatory and anticancer activities. nih.govnih.gov

Cyclooxygenases (COX): The 3,4,5-trimethoxyphenyl scaffold is also found in compounds that exhibit inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com This suggests a potential role in modulating inflammatory pathways.

Phosphodiesterases (PDEs): Derivatives incorporating the 3,4,5-trimethoxyphenyl group have been identified as potent and highly selective inhibitors of phosphodiesterase 5 (PDE5). mdpi.com

Protein Kinase Inhibition Profiling

The 3,4,5-trimethoxybenzoyl moiety is a structural feature in molecules that have been shown to modulate the activity of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

c-Jun N-terminal Kinase (JNK): A benzimidazole (B57391) derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been shown to stimulate the phosphorylation of JNK at Thr183/Tyr185. nih.gov This activation of the JNK signaling pathway is a key event that leads to apoptosis in prostate cancer cells. nih.govnih.gov The use of a specific JNK inhibitor, SP600125, was found to significantly block the apoptotic signaling induced by PPTMB, confirming the critical role of JNK in its mechanism of action. nih.gov

Cyclin-Dependent Kinases (CDKs): The disruption of microtubule dynamics by compounds like PPTMB leads to mitotic arrest, which is characterized by sustained high levels of cyclin B1 expression and activation of Cdk1. nih.gov This indicates an indirect effect on the cell cycle machinery, downstream of tubulin inhibition.

Oncogenic Kinases: While direct broad-spectrum kinase profiling of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine is not extensively detailed in the provided results, the structural motif is present in multi-targeted kinase inhibitors. For example, ON01910.Na (Rigosertib), a styryl benzylsulfone with a trimethoxy-substituted ring, is a non-ATP competitive kinase inhibitor with activity against multiple targets, including Plk1 (Polo-like kinase 1). doi.org

Receptor Binding Assays

The potential for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine and its analogs to interact with various receptors has been explored, particularly in the context of the central nervous system.

Sigma Receptors: The sigma receptor system, which includes σ1 and σ2 subtypes, is implicated in a variety of physiological functions. nih.gov While direct binding data for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine is not specified, various ligands for sigma receptors have been studied. nih.govresearchgate.net These receptors are known to bind a diverse range of compounds, including some psychostimulants and neuroleptics. nih.gov

Dopamine (B1211576) Receptors: The dopaminergic system is a major neurotransmitter system in the brain, with five receptor subtypes (D1-D5). nih.govmdpi.com Ligands targeting these receptors are crucial for treating neurological and psychiatric disorders. mdpi.com Compounds with a pyrrolidine (B122466) scaffold have been investigated for their affinity to dopamine receptors. researchgate.net It is important to note that some dopamine receptor ligands can also exhibit off-target binding to other receptors, such as serotonin (B10506) and adrenergic receptors. nih.gov

Selectivity Profile Against Normal Cells in In Vitro Research Models

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on compounds structurally related to 1-(2,4,5-trimethoxybenzoyl)pyrrolidine have shown promising selectivity profiles.

A benzimidazole derivative, PPTMB, demonstrated a 10-fold higher potency against prostate cancer cells compared to normal prostate cells. nih.gov Similarly, a novel (E)-styrylsulfonyl methylpyridine, TL-77, which also contains a trimethoxyphenyl group, exhibited a 3- to 10-fold greater potency against various tumor cell lines when compared to non-transformed human cells like HMEC-1, HUVEC, and MRC-5. doi.org In contrast, the structurally related kinase inhibitor ON01910.Na showed little to no selectivity between cancer and normal cells. doi.org

This preferential toxicity towards cancer cells is a significant advantage, potentially leading to a wider therapeutic window. doi.org

Interactive Table: In Vitro Selectivity of Related Compounds

| Compound | Cancer Cell Line(s) | Normal Cell Line(s) | Selectivity (Cancer vs. Normal) | Source |

|---|---|---|---|---|

| PPTMB | Prostate cancer cells | Normal prostate cells | 10-fold higher potency in cancer cells | nih.gov |

| TL-77 | HCT-116, A2780, etc. | HMEC-1, HUVEC, MRC-5 | 3 to 10-fold greater potency in cancer cells | doi.org |

In Vivo Preclinical Model Studies for Mechanistic Validation

To validate the mechanisms of action observed in vitro, compounds are often tested in in vivo preclinical models, such as xenografts, where human tumors are grown in immunodeficient mice. nih.gov

One study involving a dihydropyrimidine (B8664642) derivative, DHP-5, which contains a 3,4,5-trimethoxyphenyl moiety, demonstrated an inhibitory effect on tumor growth in a LOVO (colon cancer) xenograft model in nude mice. nih.gov This compound was found to be a potent inhibitor of the cancer stem cell side population and induced apoptosis, consistent with its in vitro effects of causing G2/M cell cycle arrest. nih.gov These in vivo findings support the translation of the in vitro mechanistic data to a more complex biological system and highlight the potential of this class of compounds as anticancer agents. nih.gov

Computational and Theoretical Studies on 1 2,4,5 Trimethoxybenzoyl Pyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, to the active site of a target protein. These simulations are instrumental in elucidating the molecular basis of a ligand's activity and can guide the design of more potent and selective analogs.

Studies on analogous compounds containing pyrrolidine (B122466) and trimethoxyphenyl moieties have demonstrated the utility of molecular docking in identifying key interactions with various biological targets. For instance, derivatives of pyrrolidine have been docked into the active sites of enzymes like myeloid cell leukemia-1 (Mcl-1) inhibitors, revealing crucial hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. nih.govnih.gov Similarly, compounds with a trimethoxyphenyl scaffold have been the subject of docking studies to explore their interactions with targets such as tubulin.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|

| Enzyme A | -8.5 | Tyr123, Phe256, Arg301 | Hydrogen bond, π-π stacking, Cation-π |

| Receptor B | -7.9 | Leu55, Val89, Ser102 | Hydrophobic, Hydrogen bond |

| Kinase C | -9.2 | Asp150, Lys78, Met145 | Salt bridge, Hydrogen bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes that may occur upon binding, and calculating a more accurate binding free energy.

For the 1-(2,4,5-trimethoxybenzoyl)pyrrolidine-protein complex predicted by molecular docking, an MD simulation would be initiated by placing the complex in a simulated physiological environment (a box of water molecules with ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period, typically nanoseconds to microseconds.

The trajectory from the MD simulation provides a wealth of information. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the binding complex. Root-mean-square fluctuation (RMSF) analysis can reveal the flexibility of different parts of the protein and the ligand. Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more rigorous prediction of the binding affinity than docking scores alone. Studies on other pyrrolidine derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes and refine binding affinity predictions. nih.gov

| Simulation Parameter | Result (Hypothetical) | Interpretation |

|---|---|---|

| RMSD of Ligand | Stable around 0.2 nm | The ligand remains stably bound in the active site. |

| RMSF of Protein Active Site Residues | Low fluctuations | The active site maintains a stable conformation upon ligand binding. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Strong predicted binding affinity. |

Quantum Chemical Calculations (e.g., semi-empirical methods)

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to study the properties of small molecules like 1-(2,4,5-trimethoxybenzoyl)pyrrolidine. epstem.net

These calculations can be used to optimize the 3D geometry of the molecule, determine its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and calculate its electrostatic potential surface. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, which is crucial for understanding its non-covalent interactions with other molecules, including biological targets.

For 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, quantum chemical calculations can provide insights into the preferred conformation of the molecule, the distribution of electron density, and the sites that are most likely to be involved in electrophilic or nucleophilic attacks. This information is valuable for rationalizing its binding mode in molecular docking studies and for designing derivatives with improved properties.

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Predictive Modeling for Biological Activity and ADMET in Lead Optimization Contexts

In the process of lead optimization, it is crucial to not only enhance the biological activity of a compound but also to ensure it possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predictive modeling, often using machine learning algorithms, plays a significant role in this aspect by building models that can predict these properties based on the chemical structure of a molecule.

For 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, a variety of ADMET properties can be predicted using commercially available software or publicly accessible web servers. These predictions are based on quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models that have been trained on large datasets of experimental data.

Predicted properties can include physicochemical parameters like logP (lipophilicity) and aqueous solubility, which influence absorption and distribution. Pharmacokinetic properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) can also be estimated. Furthermore, potential metabolic liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, and toxicity risks, like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), can be flagged early in the drug discovery process. researchgate.net These predictive models are essential for prioritizing compounds for further experimental testing and for guiding the design of molecules with a higher probability of success in clinical trials. simulations-plus.com

| ADMET Property | Predicted Value/Classification (Hypothetical) | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity. |

Future Research Directions and Potential Academic Applications of 1 2,4,5 Trimethoxybenzoyl Pyrrolidine

Development of Novel Analogs with Enhanced Specificity for Molecular Targets

A primary avenue for future research lies in the synthesis and evaluation of novel analogs of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine. The goal of such a program would be to systematically modify the parent structure to enhance potency and selectivity for specific biological targets. The trimethoxyphenyl (TMP) moiety is a well-known pharmacophore found in potent anticancer agents that act as tubulin polymerization inhibitors. nih.govnih.gov Similarly, the pyrrolidine (B122466) ring is a key structural element in a vast number of pharmaceuticals and natural products. nih.gov

Future research could focus on structure-activity relationship (SAR) studies by making targeted modifications at several key positions on the molecule. For instance, altering the number and position of the methoxy (B1213986) groups on the phenyl ring could modulate binding affinity to target proteins. Likewise, substitution on the pyrrolidine ring could influence pharmacokinetic properties and target engagement.

Table 1: Potential Sites for Analog Development and Their Rationale

| Modification Site | Proposed Change | Rationale for Investigation |

|---|---|---|

| Phenyl Ring | Varying the position of methoxy groups (e.g., 3,4,5-trimethoxy) | The 3,4,5-trimethoxy substitution pattern is common in potent tubulin inhibitors; exploring other patterns could alter target specificity. nih.govnih.gov |

| Phenyl Ring | Introduction of other substituents (e.g., halogens, hydroxyl groups) | To explore electronic and steric effects on target binding and improve metabolic stability. |

| Pyrrolidine Ring | Introduction of substituents at positions 2, 3, 4, or 5 | To improve binding affinity, alter solubility, and modulate pharmacokinetic properties. |

| Carbonyl Linker | Replacement with alternative linkers (e.g., sulfonyl, ether) | To assess the importance of the carbonyl group for biological activity and to create compounds with different chemical properties. |

By creating a library of such analogs, researchers could identify compounds with superior activity and a more refined understanding of the molecular features required for target interaction.

Elucidation of Additional Molecular Mechanisms and Signaling Pathways

Given that many compounds containing the 3,4,5-trimethoxyphenyl moiety are known to interfere with microtubule dynamics, a logical starting point for mechanistic studies would be to investigate the effect of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine on tubulin polymerization. nih.govnih.gov Should it prove to be a tubulin inhibitor, subsequent research could delineate its specific binding site (e.g., colchicine (B1669291), vinca (B1221190) alkaloid, or taxane (B156437) site) through competition assays and molecular modeling.

Beyond tubulin, the compound could engage other cellular targets. Research into related pyrrolidine derivatives has revealed complex molecular mechanisms, including interactions with cytochrome P450 enzymes. nih.gov Future studies should employ a broad approach to identify primary targets and downstream signaling effects. This could involve cell-based assays monitoring key signaling pathways involved in cell proliferation, apoptosis, and cell cycle progression. For example, if the compound induces cell death, further experiments could determine if it activates caspase pathways and alters the expression of regulatory proteins like those in the Bcl-2 family. nih.gov

Utilization as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. snv63.ru If 1-(2,4,5-trimethoxybenzoyl)pyrrolidine or one of its future analogs is found to have high potency and selectivity for a particular molecular target, it could be developed into a valuable chemical probe. snv63.ru

The development process would involve:

Affinity and Selectivity Profiling: Testing the compound against a broad panel of proteins (e.g., kinases, G-protein coupled receptors) to confirm its specificity.

Mechanism of Action Confirmation: Demonstrating that the compound engages its intended target in cellular and eventually in vivo models.

Development of a Control Compound: Synthesizing a structurally similar but inactive analog to serve as a negative control in experiments.

Once validated, such a probe could be used to dissect the function of its target protein in various biological contexts, helping to elucidate its role in health and disease. For instance, a highly specific probe could be used to validate a protein as a potential drug target for a particular disease. snv63.ru The development of a fluorescently tagged version of the probe could also enable visualization of the target protein within cells, similar to how specific fluorescent probes have been designed for detecting pyrrolidine itself. nih.gov

Exploration of Diverse Biological Activities in Broader Research Models

The structural motifs within 1-(2,4,5-trimethoxybenzoyl)pyrrolidine suggest a range of potential biological activities beyond a single area. The trimethoxyphenyl scaffold is associated with anticancer, anti-inflammatory, and antiviral properties, while the pyrrolidine ring is a feature of many neuroactive and antimicrobial agents. nih.govmdpi.com Therefore, a comprehensive screening of the compound in various biological models is a critical direction for future research.

This exploration would involve testing the compound's efficacy in a variety of disease models, which could uncover novel therapeutic applications.

Table 2: Potential Biological Activities and Corresponding Research Models

| Potential Biological Activity | Suggested Research Model | Key Endpoints to Measure |

|---|---|---|

| Anticancer | In vitro screening against a panel of cancer cell lines (e.g., lung, breast, colon); in vivo xenograft mouse models. nih.govresearchgate.net | Cell viability (IC50), cell cycle arrest, apoptosis induction, tumor growth inhibition. |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophage cell lines; animal models of inflammation. | Measurement of inflammatory cytokines (e.g., TNF-α, IL-6), inhibition of COX enzymes. mdpi.com |

| Antimicrobial | Screening against a panel of pathogenic bacteria and fungi. | Minimum Inhibitory Concentration (MIC). |

| Neuroprotective | Cellular models of neurodegeneration (e.g., oxidative stress-induced neuronal cell death); animal models of neurological disorders. | Neuronal viability, reduction of reactive oxygen species (ROS), assessment of cognitive function. |

These broad screening efforts could reveal unexpected activities and open up entirely new fields of research for this class of compounds.

Application of Advanced Synthetic Methodologies and Green Chemistry Principles

The synthesis of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine and its analogs provides an opportunity to apply modern and sustainable chemical practices. Traditional synthetic routes might involve multiple steps with harsh reagents. researchgate.net Future research should focus on developing more efficient and environmentally friendly synthetic strategies.

Potential approaches include:

One-Pot Reactions: Designing a synthesis where multiple chemical transformations occur in a single reaction vessel, reducing solvent waste and purification steps, a strategy that has been successful for related thiazole (B1198619) compounds. nih.gov

Catalytic Methods: Utilizing advanced catalytic systems, such as boric acid-catalyzed cycloadditions reported for other pyrrolidine syntheses, to improve yield and selectivity under milder conditions. rsc.org

Green Chemistry: Employing principles of green chemistry, such as using safer solvents (e.g., water, ethanol), reducing energy consumption, and using catalysts that are renewable and non-toxic. mdpi.com This could involve microwave-assisted synthesis or chemo-mechanical approaches to reduce reaction times and environmental impact. mdpi.com

Developing a robust and green synthesis would be crucial for producing the compound and its analogs on a larger scale for extensive biological testing.

Integration of Multi-Omics Data in Mechanistic Research

To gain a comprehensive understanding of the biological effects of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine, future mechanistic studies should integrate multi-omics approaches. nih.gov This involves the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites) to create a holistic picture of the cellular response to the compound.

Transcriptomics (RNA-seq): Would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated upon treatment.

Proteomics: Would identify changes in protein levels and post-translational modifications, providing insight into the functional consequences of altered gene expression.

Metabolomics: Would analyze changes in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and identifying disrupted metabolic pathways, such as alterations in amino acid or purine (B94841) metabolism seen with other chemical exposures. nih.govnih.gov

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, uncover novel targets, and identify potential biomarkers of response or toxicity. nih.govnih.gov This systems-level approach provides a much deeper understanding than studying a single target in isolation.

Q & A

Q. How can synthesis protocols for 1-(2,4,5-trimethoxybenzoyl)pyrrolidine be optimized to improve yield and purity?

- Methodological Answer : Optimization involves systematic parameter adjustments, such as reaction temperature, solvent choice (e.g., DMF for solubility), and stoichiometric ratios of reagents (e.g., potassium carbonate as a base). For example, heating at 150°C in DMF with excess dialkylamine (1.04 equiv.) and monitoring via TLC ensures reaction completion . Post-synthesis purification via ethyl acetate extraction and ammonium chloride washes reduces impurities. Yield improvements (e.g., 93% in related benzaldehyde derivatives) rely on precise control of reaction time and solvent removal under reduced pressure . Statistical design of experiments (DoE) can further identify critical variables, as demonstrated in chemical process optimization studies .

Q. What analytical techniques are most reliable for characterizing 1-(2,4,5-trimethoxybenzoyl)pyrrolidine?

- Methodological Answer :

- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.61 ppm and methoxy groups at δ 3.33 ppm) .

- Elemental Analysis : Validates empirical formulas (e.g., %N calculation discrepancies highlight residual solvents or byproducts) .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches near 1650–1750 cm⁻¹) .

Cross-validation with X-ray crystallography (where possible) resolves ambiguities in stereochemistry, as seen in structurally analogous pyrrolidine derivatives .

Q. How can researchers assess the purity of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine in complex mixtures?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, ammonium acetate buffer (pH 6.5) in HPLC mobile phases enhances separation of polar impurities . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides purity estimates independent of chromatographic retention variability .

Advanced Research Questions

Q. What role does stereochemistry play in the reactivity of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine derivatives?

- Methodological Answer : Stereoelectronic effects influence reaction pathways. For example, (R)-configured pyrrolidine derivatives exhibit distinct dihedral angles (e.g., C15–C14–Cl1 = 119.6° vs. S-configurations), altering nucleophilic attack sites in cross-coupling reactions . Computational modeling (e.g., DFT calculations) predicts regioselectivity, while experimental validation via kinetic studies (e.g., monitoring enantiomeric excess via chiral HPLC) quantifies stereochemical impact .

Q. How can computational methods accelerate the design of novel reactions involving 1-(2,4,5-trimethoxybenzoyl)pyrrolidine?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s integrated approach combines computed activation energies with experimental screening (e.g., microwave-assisted synthesis) to prioritize viable reaction conditions . Machine learning models trained on reaction databases (e.g., Reaxys) further predict solvent compatibility and catalyst efficacy .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic observations?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). For example, NMR may show averaged signals for rapidly interconverting conformers, while X-ray structures capture static configurations . Variable-temperature NMR or NOESY experiments can detect such dynamics. In cases of conflicting bond lengths (e.g., C13–C14 = 1.387 Å vs. DFT-predicted 1.402 Å), refine computational models with dispersion corrections (e.g., D3-BJ) .

Q. What strategies mitigate side reactions during functionalization of the trimethoxybenzoyl moiety?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with silyl ethers to prevent demethylation under acidic conditions .

- Catalytic Control : Use palladium catalysts with bulky ligands (e.g., SPhos) to direct cross-coupling to specific aromatic positions .

- pH Optimization : Maintain neutral to slightly basic conditions (pH 7–9) to avoid hydrolysis of the benzoyl-pyrrolidine bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.